molecular formula C10H9ClO3S B1435698 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 1803597-42-3

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No.: B1435698
CAS No.: 1803597-42-3
M. Wt: 244.69 g/mol
InChI Key: MDEMJVZRENKSJN-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClO3S and a molecular weight of 244.7 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in modifying biomolecules make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEMJVZRENKSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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